molecular formula C9H12N2O B11705294 N'-methyl-N'-phenylacetohydrazide

N'-methyl-N'-phenylacetohydrazide

Cat. No.: B11705294
M. Wt: 164.20 g/mol
InChI Key: LBUGCANJPIOMRJ-UHFFFAOYSA-N
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Description

N’-methyl-N’-phenylacetohydrazide is an organic compound with the molecular formula C9H12N2O and a molecular weight of 164.209 g/mol . This compound is known for its unique chemical structure, which includes a phenyl group, a methyl group, and an acetohydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-methyl-N’-phenylacetohydrazide typically involves the reaction of N-methyl-N-phenylhydrazine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

N-methyl-N-phenylhydrazine+acetic anhydrideN’-methyl-N’-phenylacetohydrazide+acetic acid\text{N-methyl-N-phenylhydrazine} + \text{acetic anhydride} \rightarrow \text{N'-methyl-N'-phenylacetohydrazide} + \text{acetic acid} N-methyl-N-phenylhydrazine+acetic anhydride→N’-methyl-N’-phenylacetohydrazide+acetic acid

Industrial Production Methods

Industrial production methods for N’-methyl-N’-phenylacetohydrazide are not well-documented, as this compound is primarily used in research settings. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring proper handling and safety measures.

Chemical Reactions Analysis

Types of Reactions

N’-methyl-N’-phenylacetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The phenyl and methyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-methyl-N’-phenylacetohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-methyl-N’-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its phenyl and methyl groups contribute to its reactivity and ability to form stable intermediates.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-phenylhydrazine: A precursor in the synthesis of N’-methyl-N’-phenylacetohydrazide.

    Acetohydrazide: A related compound with similar reactivity.

    Phenylhydrazine: Shares the phenyl group and hydrazine moiety.

Uniqueness

N’-methyl-N’-phenylacetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it valuable in research and industrial applications.

Properties

IUPAC Name

N'-methyl-N'-phenylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-8(12)10-11(2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUGCANJPIOMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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